molecular formula C11H10BrNO B13909905 6-Bromo-4-methylchromane-4-carbonitrile

6-Bromo-4-methylchromane-4-carbonitrile

Cat. No.: B13909905
M. Wt: 252.11 g/mol
InChI Key: ASXHVTKLJMBTRN-UHFFFAOYSA-N
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Description

6-Bromo-4-methylchromane-4-carbonitrile is a chromane (benzopyran) derivative featuring a bromine atom at position 6, a methyl group at position 4, and a nitrile (cyano) group also at position 3. Chromanes are saturated bicyclic systems consisting of a benzene ring fused to a dihydropyran ring. Thus, comparisons will focus on structurally related brominated heterocycles and nitrile-containing analogs from the literature.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C11H10BrNO/c1-11(7-13)4-5-14-10-3-2-8(12)6-9(10)11/h2-3,6H,4-5H2,1H3

InChI Key

ASXHVTKLJMBTRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-methylchromane-4-carbonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 6-Bromo-4-methylchromane-4-carbonitrile may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylchromane-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: 6-Substituted-4-methylchromane-4-carbonitrile derivatives.

    Reduction: 6-Bromo-4-methylchromane-4-amine.

    Oxidation: 6-Bromo-4-carboxychromane-4-carbonitrile.

Scientific Research Applications

6-Bromo-4-methylchromane-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylchromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carbonitrile (CAS 56394-22-0)

Structural Features :

  • Core: Unsaturated chromene (benzopyranone) ring with a ketone at position 2.
  • Substituents : Bromine at position 6, methyl at position 4, and nitrile at position 3.

Properties :

Parameter Value/Description
Molecular Formula C₁₁H₆BrNO₂
Molecular Weight 264.07 g/mol
Boiling Point No data available
Hazard Statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation)

Key Differences :

  • The chromene backbone introduces unsaturation and a ketone group, enhancing reactivity compared to the fully saturated chromane system.
  • The nitrile group at position 3 (vs. position 4 in the target compound) may alter dipole interactions and binding affinity in biological systems.

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS 1245464-56-5)

Structural Features :

  • Core : Indazole (benzopyrazole) ring with a tosyl (p-toluenesulfonyl) group at position 1.
  • Substituents : Bromine at position 6 and nitrile at position 4.

Properties :

Parameter Value/Description
Molecular Formula C₁₅H₁₀BrN₃O₂S
Molecular Weight 384.23 g/mol
Functional Groups Tosyl (electron-withdrawing), nitrile

Key Differences :

  • The tosyl group improves solubility in polar aprotic solvents but may sterically hinder reactions at the indazole ring .

4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5)

Structural Features :

  • Core: Quinoline (benzopyridine) ring.
  • Substituents : Bromine at position 4 and nitrile at position 5.

Properties :

Parameter Value/Description
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.06 g/mol

Key Differences :

  • The quinoline system is aromatic and planar, enabling π-π stacking interactions, unlike the non-planar chromane.
  • The nitrile’s position (6 vs. 4 in the target compound) may affect regioselectivity in cross-coupling reactions .

Bromoindole-carboxylic Acid Derivatives (e.g., 6-Bromo-1H-indole-4-carboxylic Acid, CAS 898746-91-3)

Structural Features :

  • Core : Indole ring with bromine and carboxylic acid groups.
  • Substituents : Bromine at position 6, carboxylic acid at position 4.

Properties :

Parameter Value/Description
Similarity Score 0.96 (vs. target compound)
Functional Groups Carboxylic acid (ionizable), bromine

Key Differences :

  • The carboxylic acid group introduces pH-dependent solubility and metal-coordination capabilities, absent in the nitrile-containing target compound.
  • Indole’s NH group participates in hydrogen bonding, contrasting with chromane’s ether oxygen .

Biological Activity

6-Bromo-4-methylchromane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile typically involves the bromination of 4-methylchromane followed by the introduction of a carbonitrile group. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-4-methylchromane-4-carbonitrile. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15.2Induction of apoptosis
PC-3 (Prostate)12.5Cell cycle arrest
HCT-116 (Colon)18.0Inhibition of proliferation

The biological activity is primarily attributed to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it has been shown to affect mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells.

Case Studies

  • Study on Breast Cancer Cells : In a study conducted on MDA-MB-231 breast cancer cells, treatment with 6-Bromo-4-methylchromane-4-carbonitrile resulted in a significant increase in apoptotic markers such as cleaved caspase-3 and PARP. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
  • Prostate Cancer Research : Another investigation focused on its effects on PC-3 prostate cancer cells, where it was observed that the compound inhibited cell migration and invasion, suggesting potential anti-metastatic properties.

Pharmacological Profile

The pharmacological profile of 6-Bromo-4-methylchromane-4-carbonitrile indicates favorable bioavailability and low toxicity in preliminary studies. Further investigations are required to fully understand its pharmacokinetics and long-term safety.

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